molecular formula C9H9NOS B169754 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one CAS No. 14944-00-4

3,4-Dihydro-1,4-benzothiazepin-5(2h)-one

Cat. No. B169754
CAS RN: 14944-00-4
M. Wt: 179.24 g/mol
InChI Key: FSBGEQZKWJSKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1,4-benzothiazepin-5(2h)-one, commonly referred to as DBT, is a heterocyclic compound belonging to the benzothiazepine family. It is a colorless, odorless, and crystalline solid that is soluble in water and has a molecular formula of C7H6N2O. The compound is a versatile and useful intermediate in the synthesis of various pharmaceuticals. It is also used in the manufacture of dyes, plastics, and rubber.

Scientific Research Applications

Pharmacological Profile and Synthesis

3,4-Dihydro-1,4-benzothiazepin-5(2h)-one derivatives, known for their diverse bioactivities, are significant in drug research. These compounds, including benzothiazepines, exhibit a wide range of biological activities such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Their structure-activity relationship (SAR) is crucial for developing new compounds with enhanced efficacy and safety. Synthetic methods for their preparation and chemical transformations have been explored due to their potential as lead compounds in drug discovery. This highlights the importance of benzothiazepines in medicinal chemistry for the development of new therapeutic agents (Dighe et al., 2015); (Khasimbi et al., 2021).

Synthetic Aspects and Biological Activities

Benzothiazepine and its derivatives are pivotal in organic synthesis and medicinal chemistry due to their roles in various biological activities, including anticonvulsion, anti-anxiety, sedation, and hypnotics. Recent studies have focused on synthetic strategies using o-phenylenediamine as a precursor, demonstrating the compound's significance in synthesizing biologically active moieties (Teli et al., 2023).

Biologically Attractive Scaffold

The 1,4-benzothiazine pharmacophore, a class of heterocyclic compounds, implicates versatile biological activities and offers a foundation for synthetic chemists to develop analogues showing promising activities through various mechanisms. Its direct comparison with parent derivatives enables a systematic analysis of the structure-activity relationship, indicating its potential to regulate several types of cancer and other diseases, showcasing the compound's versatility and significance in drug development (Rai et al., 2017).

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzothiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBGEQZKWJSKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40411510
Record name 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1,4-benzothiazepin-5(2h)-one

CAS RN

14944-00-4
Record name 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled solution of methyl 2-sulfanylbenzoate (200 g, 1.19 mol) in tetrahydrofuran and N,N-dimethylformamide (2 L, V/V=1/1) was added 2-chloroethanamine hydrochloride (138 g, 1.19 mol) at 0° C. followed by sodium hydride (143 g, 3.57 mol, 60% in mineral oil) in portions. After being stirred at room temperature overnight, the reaction mixture was poured into ice-water and extracted with ethyl acetate (900 mL×4). The organic layers were combined, washed with brine (900 mL×3), dried over sodium sulfate and concentrated in vacuo. The residue was stirred in a mixture solution of ethyl acetate and petroleum ether (300 mL, V/V=1/1) for 1 hour. The solid was collected by filtration and dried in vacuo to afford 100 g of 3,4-dihydro-1,4-benzothiazepin-5(2H)-one (yield was 47%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.